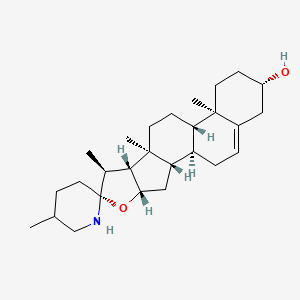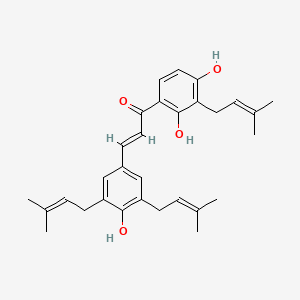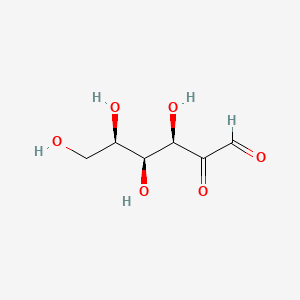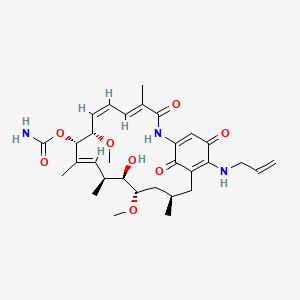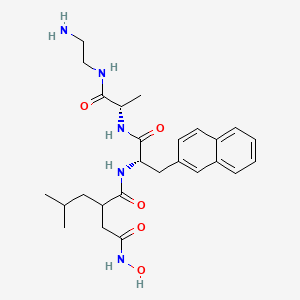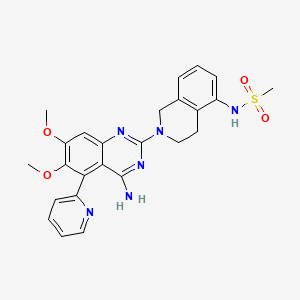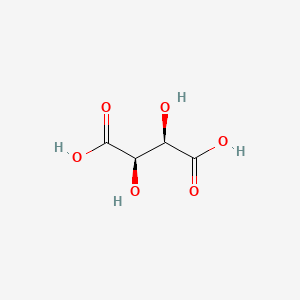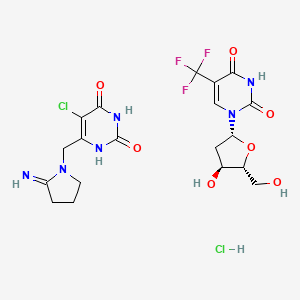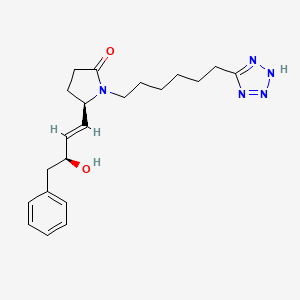
TCS 2510
概要
説明
TCS 2510は、(5R)-5-[(E,3S)-3-ヒドロキシ-4-フェニルブタ-1-エニル]-1-[6-(2H-テトラゾール-5-イル)ヘキシル]ピロリジン-2-オンとしても知られており、合成有機化合物です。これは、プロスタグランジンE2受容体サブタイプ4(EP4)に対する高選択的アゴニストです。この化合物は主に、EP4受容体活性化の効果を研究するために科学研究で使用されています。
科学的研究の応用
TCS 2510 is widely used in scientific research due to its selective activation of the EP4 receptor. Some of its applications include:
Chemistry: Studying the structure-activity relationship of EP4 receptor agonists.
Biology: Investigating the role of EP4 receptors in various physiological processes, including inflammation and immune response.
Medicine: Exploring potential therapeutic applications for conditions such as metabolic disorders, cardiovascular diseases, and cancer.
Industry: Developing new drugs targeting the EP4 receptor for various medical conditions.
作用機序
TCS 2510は、EP4受容体に選択的に結合して活性化することで効果を発揮します。この活性化は、Gasシグナル伝達経路の刺激につながり、細胞内サイクリックアデノシンモノホスフェート(cAMP)レベルの上昇をもたらします。上昇したcAMPレベルは、その後、タンパク質キナーゼA(PKA)を活性化し、炎症、免疫応答、細胞増殖に関与するさまざまな下流シグナル伝達経路を調節します。
類似の化合物との比較
類似の化合物
プロスタグランジンE2(PGE2): EP4受容体の天然リガンド。
CAY10598: 別の合成EP4受容体アゴニスト。
L-902,688: 強力で選択的なEP4受容体アゴニスト。
This compoundの独自性
This compoundは、EP4受容体に対する高い選択性と効力(EC50値2.5ナノモル、Ki値1.2ナノモル)により独自です 。この高い選択性は、有意なオフターゲット効果なしに、EP4受容体活性化の特定の効果を研究するための優れたツールになります。
生化学分析
Biochemical Properties
TCS 2510 plays a crucial role in biochemical reactions by selectively binding to and activating the prostaglandin EP4 receptor. This receptor is part of the G-protein-coupled receptor family and is involved in various physiological processes, including inflammation, pain perception, and immune responses. This compound exhibits high affinity for the EP4 receptor with an EC50 value of 2.5 nM and a Ki value of 1.2 nM . It does not significantly bind to other prostaglandin receptors at concentrations up to 14 μM . The interaction between this compound and the EP4 receptor leads to the activation of downstream signaling pathways, which are essential for its biological effects.
Cellular Effects
This compound influences various cellular processes by modulating the activity of the EP4 receptor. In different cell types, including immune cells and epithelial cells, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in GLUTag cells, this compound increases the expression levels of glucagon mRNA and produces a concentration-dependent increase in cyclic adenosine monophosphate (cAMP) levels . These effects highlight the compound’s role in regulating cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EP4 receptor, leading to the activation of G-proteins and subsequent intracellular signaling cascades. This activation results in the production of secondary messengers such as cAMP, which further propagate the signal within the cell. The increase in cAMP levels can lead to the activation of protein kinase A (PKA) and other downstream effectors, ultimately influencing gene expression and cellular responses. This compound’s selective binding to the EP4 receptor ensures that its effects are specific to this receptor subtype, minimizing off-target interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its activity in various experimental conditions Long-term studies have shown that this compound can sustain its effects on cellular functions, such as cAMP production and gene expression, over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively activates the EP4 receptor and elicits the desired biological responses without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects or off-target interactions. Studies have shown that this compound produces a concentration-dependent increase in cAMP levels, with an EC50 value of 20 nM in GLUTag cells . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
準備方法
合成経路と反応条件
TCS 2510の合成は、市販の出発物質から始まり、複数の段階で進行します。主要なステップには、ピロリジノン環の形成と、テトラゾールおよびフェニルブテニル基の導入が含まれます。反応条件は通常、有機溶媒、触媒、および制御された温度の使用を伴い、目的の生成物を高純度で得ることを保証します。
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室の合成手順を拡大することです。これには、反応条件の最適化、より大きな反応容器の使用、および結晶化またはクロマトグラフィーなどの精製技術を採用して、目的の製品品質を達成することが含まれます。
化学反応の分析
反応の種類
TCS 2510は、主にその官能基に典型的な反応を起こし、以下が含まれます。
酸化: ヒドロキシル基は、ケトンを形成するために酸化される可能性があります。
還元: フェニルブテニル基の二重結合は、飽和アルキル鎖を形成するために還元される可能性があります。
置換: テトラゾール環は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたはクロム酸などの試薬を酸性条件下で使用します。
還元: パラジウム触媒または水素化ホウ素ナトリウムを用いた水素ガス。
置換: アミンまたはチオールなどの求核試薬を塩基性条件下で使用します。
生成される主な生成物
酸化: ケトン誘導体の形成。
還元: 飽和アルキル鎖誘導体の形成。
置換: 置換テトラゾール誘導体の形成。
科学研究への応用
This compoundは、EP4受容体の選択的活性化により、科学研究で広く使用されています。その応用のいくつかは次のとおりです。
化学: EP4受容体アゴニストの構造活性相関の研究。
生物学: 炎症や免疫応答を含むさまざまな生理学的プロセスにおけるEP4受容体の役割の調査。
医学: 代謝性疾患、心臓血管疾患、がんなどの病状に対する潜在的な治療的用途の探求。
産業: さまざまな医学的状態に対するEP4受容体を標的とした新薬の開発。
類似化合物との比較
Similar Compounds
Prostaglandin E2 (PGE2): A natural ligand for the EP4 receptor.
CAY10598: Another synthetic EP4 receptor agonist.
L-902,688: A potent and selective EP4 receptor agonist.
Uniqueness of TCS 2510
This compound is unique due to its high selectivity and potency for the EP4 receptor, with an EC50 value of 2.5 nanomolar and a Ki value of 1.2 nanomolar . This high selectivity makes it an excellent tool for studying the specific effects of EP4 receptor activation without significant off-target effects.
特性
IUPAC Name |
(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c27-19(16-17-8-4-3-5-9-17)13-11-18-12-14-21(28)26(18)15-7-2-1-6-10-20-22-24-25-23-20/h3-5,8-9,11,13,18-19,27H,1-2,6-7,10,12,14-16H2,(H,22,23,24,25)/b13-11+/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYPJSNXPZTEHL-VJKINUSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C=CC(CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1/C=C/[C@H](CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


